Prosapogenin

Overview

Description

Prosapogenin is a perennial herb belonging to the genus Panax and the family Araliaceae. It is renowned for its fleshy roots, which have been used in traditional medicine for centuries, particularly in East Asia. The most commonly known species are Asian ginseng (Panax ginseng) and American ginseng (Panax quinquefolius). This compound is characterized by the presence of ginsenosides and gintonin, which are believed to contribute to its medicinal properties .

Mechanism of Action

Target of Action

Prosapogenin, a bioactive compound found in ginseng, primarily targets various cellular receptors and enzymes. The key targets include:

Mode of Action

This compound interacts with its targets through several mechanisms:

- Modulation of NF-κB : Inhibits the activation of NF-κB, thereby reducing inflammation and oxidative stress .

Biochemical Pathways

The biochemical pathways affected by this compound include:

Pharmacokinetics

The pharmacokinetics of this compound involve:

- Excretion : Excreted via urine and feces. The bioavailability is influenced by factors such as the presence of food and the formulation of the ginseng extract .

Result of Action

The molecular and cellular effects of this compound include:

- Antioxidant effects : Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Action Environment

Environmental factors influencing the action of this compound include:

This compound, through its multifaceted mechanisms, offers a range of therapeutic benefits, making it a valuable compound in traditional and modern medicine.

: Springer : KoreaScience : Springer : EuropePMC : Springer : KoreaScience

Biochemical Analysis

Biochemical Properties

Ginsenosides play a crucial role in various biochemical reactions. They interact with several enzymes, proteins, and other biomolecules. For instance, ginsenosides can activate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), which has vasodilating effects . Additionally, ginsenosides can modulate calcium-activated potassium channels in vascular smooth muscle cells, reducing calcium influx and promoting vasodilation .

Cellular Effects

Ginsenosides influence various cellular processes and cell types. They have been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, ginsenosides can activate the PI3K/Akt pathway, leading to enhanced cell survival and proliferation . They also modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells .

Molecular Mechanism

At the molecular level, ginsenosides exert their effects through several mechanisms. They can bind to specific receptors on the cell surface, such as the glucocorticoid receptor, and modulate its activity . Ginsenosides can also inhibit or activate enzymes, such as protein kinase C, influencing various cellular processes . Additionally, they can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of ginsenosides can change over time in laboratory settings. Ginsenosides are relatively stable compounds, but their bioactivity can be influenced by factors such as temperature and pH . Long-term studies have shown that ginsenosides can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of ginsenosides vary with different dosages in animal models. At low doses, ginsenosides can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, ginsenosides can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .

Metabolic Pathways

Ginsenosides are involved in several metabolic pathways. They interact with enzymes such as cytochrome P450s, which are involved in their biotransformation . Ginsenosides can also affect metabolic flux and metabolite levels, influencing pathways such as carbohydrate metabolism and the pentose phosphate pathway .

Transport and Distribution

Ginsenosides are transported and distributed within cells and tissues through various mechanisms. They can interact with transporters and binding proteins, influencing their localization and accumulation . For example, ginsenosides can be transported into cells via specific transporters and accumulate in certain tissues, such as the liver and brain .

Subcellular Localization

Ginsenosides exhibit specific subcellular localization, which can affect their activity and function. They can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, ginsenosides can localize to the mitochondria, where they modulate mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosapogenin is typically prepared through natural cultivation rather than synthetic routes. The roots are harvested after several years of growth, usually between 4 to 6 years. The preparation methods include drying, steaming, and fermenting the roots to produce different types of ginseng such as white ginseng, red ginseng, and black ginseng .

Industrial Production Methods:

Drying: Fresh ginseng roots are cleaned and dried under the sun or in a drying chamber to produce white ginseng.

Steaming: Fresh ginseng roots are steamed at high temperatures and then dried to produce red ginseng. This process enhances the concentration of certain ginsenosides.

Fermentation: this compound can also be fermented to produce black ginseng, which involves multiple cycles of steaming and drying.

Chemical Reactions Analysis

Types of Reactions: Prosapogenin undergoes various chemical reactions, including:

Oxidation: Ginsenosides can be oxidized to form different metabolites.

Reduction: Certain ginsenosides can be reduced to form other bioactive compounds.

Hydrolysis: Ginsenosides can be hydrolyzed to produce simpler sugar molecules and aglycones.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic or enzymatic hydrolysis using hydrochloric acid or specific enzymes.

Major Products:

Compound K: A major metabolite formed from the hydrolysis of ginsenosides.

Protopanaxadiol and Protopanaxatriol: Aglycones formed from the hydrolysis of ginsenosides.

Scientific Research Applications

Prosapogenin has a wide range of applications in scientific research:

Chemistry: Studies on the chemical composition and synthesis of ginsenosides.

Biology: Research on the effects of ginseng on cellular processes and gene expression.

Medicine: Clinical trials investigating the therapeutic effects of ginseng on conditions such as fatigue, diabetes, cardiovascular diseases, and cancer

Industry: Use of ginseng extracts in health supplements, cosmetics, and functional foods

Comparison with Similar Compounds

Prosapogenin is often compared with other adaptogenic herbs such as:

Eleutherococcus senticosus (Siberian this compound): Similar adaptogenic properties but lacks ginsenosides.

Withania somnifera (Ashwagandha): Known for its anti-stress and neuroprotective effects but contains withanolides instead of ginsenosides.

Rhodiola rosea: Contains rosavins and salidroside, which contribute to its adaptogenic and anti-fatigue properties

Uniqueness of this compound:

Ginsenosides: Unique triterpene saponins that are not found in other adaptogenic herbs.

Diverse Applications: Extensive use in traditional medicine, modern clinical research, and various industries

This compound remains a subject of extensive research due to its complex chemical composition and wide range of potential health benefits. Its unique properties and diverse applications make it a valuable compound in both traditional and modern medicine.

Properties

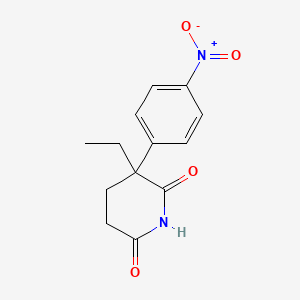

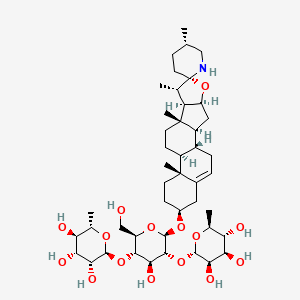

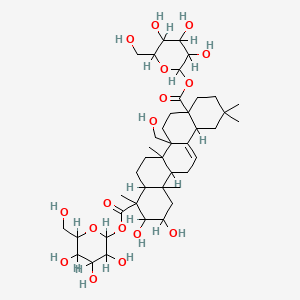

IUPAC Name |

bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O17/c1-37(2)10-11-41(36(55)59-34-31(52)29(50)27(48)23(17-44)57-34)12-13-42(18-45)19(20(41)14-37)6-7-24-38(3)15-21(46)32(53)40(5,25(38)8-9-39(24,42)4)35(54)58-33-30(51)28(49)26(47)22(16-43)56-33/h6,20-34,43-53H,7-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQIRODFTJGGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C)C2C1)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50647-08-0 | |

| Record name | Panax Ginseng Root Extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary bioactive components of ginseng?

A1: Ginsenosides, a class of saponins, are the principal bioactive constituents of ginseng [, , , ]. Over twenty different ginsenosides have been identified in ginseng [].

Q2: What is the difference in ginsenoside composition between American ginseng (Panax quinquefolius) and Asian ginseng (Panax ginseng)?

A2: While both species contain ginsenosides, the overall composition differs. Research suggests that American ginseng generally has higher concentrations of ginsenoside Rb1, while Asian ginseng often contains more Rg1 [, ].

Q3: Besides ginsenosides, what other compounds are found in ginseng?

A3: Ginseng also contains polysaccharides, ginseng oils, phytosterols, carbohydrates, organic acids, nitrogenous substances, amino acids, peptides, vitamins, minerals, and enzymes [, ].

Q4: How does the processing of ginseng affect its chemical composition?

A4: Processing methods, such as steaming and drying to produce red ginseng, can significantly alter the ginsenoside profile. For example, 20(S)-ginsenoside Rg3 is formed during the processing of red ginseng []. Similarly, enzymatic treatment can increase total sugar, uronic acid, polyphenols, and solid contents while reducing bitterness and transforming ginsenosides like Rb1, Rb2, and Rc into metabolites like Rg3 and Rh2 [].

Q5: How do ginsenosides exert their biological effects?

A5: Ginsenosides interact with various molecular targets within cells, influencing signaling pathways and gene expression. For example, some ginsenosides can modulate the activity of nuclear factor-kappa B (NF-κB), transforming growth factor-beta (TGF-β), and mitogen-activated protein kinases (MAPKs) [].

Q6: What is the role of ginseng polysaccharides in its biological activity?

A6: Research suggests that ginseng polysaccharides contribute to the herb's immunomodulatory effects. Studies have shown that ginseng polysaccharides can stimulate the production of nitric oxide (NO) in macrophages, potentially through the induction of inducible nitric oxide synthase (iNOS) [].

Q7: Can you elaborate on the interaction between ginsenosides and ginseng polysaccharides?

A7: Studies using murine macrophage cells (RAW 264.7) have revealed that while ginseng polysaccharides can induce NO release and iNOS expression, ginsenosides Rb1 and Rd can inhibit these effects. This suggests a complex interplay between these components that may contribute to the overall effect of ginseng [].

Q8: Does ginseng have antioxidant properties?

A8: Yes, both in vitro and in vivo studies suggest that ginseng possesses antioxidant activity. This activity is attributed to various compounds, including ginsenosides and polysaccharides, which can scavenge free radicals and protect cells from oxidative damage [, , ].

Q9: What are the potential benefits of ginseng on hair growth?

A9: Studies using mouse vibrissal follicles in organ culture indicate that ginseng, particularly red ginseng extract, promotes hair growth. Ginsenosides, specifically Rb1 and 20(S)-Rg3, have been identified as active components contributing to this effect [].

Q10: How does ginseng interact with the renin-angiotensin system?

A10: Research suggests that North American ginseng (Panax quinquefolius) can mitigate the hypertrophic and cardiac dysfunction effects induced by angiotensin II. This protective effect may be related to ginseng's ability to modulate fatty acid and glucose oxidation by influencing the expression of key genes and proteins involved in these processes [].

Q11: What are the potential applications of ginseng in the context of keloid scars?

A11: Ginseng's inhibitory effects on NF-κB, TGF-β, IL-6, ACE, and MMP-2, key factors involved in keloid scar formation, suggest its potential as a therapeutic agent. Further research, particularly clinical trials with topical application of ginseng extracts, is warranted to explore this possibility [].

Q12: Can ginseng be used to address fatigue, particularly cancer-related fatigue (CRF)?

A12: Network meta-analyses of randomized controlled trials indicate that both methylphenidate and ginseng can significantly alleviate CRF. Notably, ginseng may be more effective and have a more favorable adverse effect profile compared to methylphenidate [].

Q13: What are the challenges associated with the cultivation of ginseng?

A13: Ginseng requires specific environmental conditions for optimal growth, making it susceptible to various diseases and pests. Continuous cultivation in the same soil can lead to a decline in soil health and increase the incidence of diseases like root rot [, , ].

Q14: How can spectral imaging technology be utilized in the ginseng industry?

A15: Near-infrared transmittance spectral imaging shows promise for the non-destructive detection of internal disorders in ginseng roots, such as inner whitening. This technology could significantly improve quality control and grading processes in the ginseng industry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.